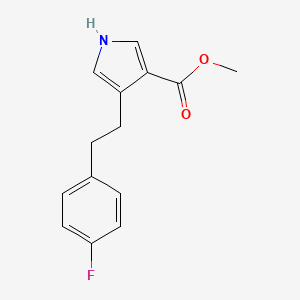

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate

説明

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate is a pyrrole-based ester derivative characterized by a 4-fluorophenethyl substituent at the 4-position of the pyrrole ring and a methyl ester group at the 3-position. Its structural similarity to other pyrrole-3-carboxylates suggests possible applications in medicinal chemistry, though further research is needed to elucidate its properties.

特性

IUPAC Name |

methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-18-14(17)13-9-16-8-11(13)5-2-10-3-6-12(15)7-4-10/h3-4,6-9,16H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUICAJMFKIEYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724397 | |

| Record name | Methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-14-9 | |

| Record name | Methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Reagents

- Pyrrole or substituted pyrrole derivatives as the core heterocycle.

- 4-Fluorophenethyl bromide or similar electrophiles for alkylation.

- Methyl ester derivatives or carboxylation reagents to introduce the carboxylate group.

- Catalysts such as palladium-based catalysts for coupling reactions.

- Solvents like acetonitrile, tetrahydrofuran, or ethyl acetate.

- Bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate reactions.

Synthetic Route Example

Pyrrole Ring Formation: The pyrrole ring can be synthesized via condensation reactions involving suitable precursors like 2-fluorobenzoyl malononitrile derivatives, which undergo cyclization under catalytic hydrogenation conditions.

Introduction of Carboxylate Group: The 3-position of the pyrrole ring is functionalized with a methyl carboxylate group through esterification or direct carboxylation followed by methylation.

Attachment of 4-Fluorophenethyl Group: The 4-position is alkylated using 4-fluorophenethyl halides via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Purification: The crude product is purified by filtration, washing, and drying steps, often involving solvents such as tetrahydrofuran and water to remove impurities and catalysts.

Catalytic Hydrogenation and Reduction

A notable preparation method for related pyrrole derivatives involves:

- Dissolving 2-(2-fluorobenzoyl) malononitrile in a solvent such as tetrahydrofuran.

- Adding a metal catalyst (e.g., 10% palladium carbon or Raney nickel) and glacial acetic acid.

- Performing a first reduction under hydrogen atmosphere with controlled temperature.

- Filtering to remove catalysts and performing a second reduction with Raney nickel.

- Concentrating the filtrate under reduced pressure and recrystallizing to obtain high-purity pyrrole derivatives.

This method is efficient and environmentally friendly, avoiding multiple intermediate separations and reducing waste, making it suitable for scale-up production.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Dissolution of precursor | Solvent: tetrahydrofuran, acetonitrile | Solvent choice affects solubility |

| Catalyst addition | 10% Pd/C, Raney nickel | Catalysts critical for hydrogenation |

| Hydrogenation | Hydrogen atmosphere, 30-80 °C | Temperature control essential for selectivity |

| Filtration and washing | Tetrahydrofuran and water | Removes catalyst residues |

| Concentration and crystallization | Reduced pressure, cooling, stirring | Ensures product purity and yield |

Research Findings and Yield

- The one-pot synthesis using 2-(2-fluorobenzoyl) malononitrile as a starting material yields pyrrole derivatives with high purity and yield due to the elimination of intermediate isolation steps.

- The use of palladium-based catalysts and Raney nickel in sequential reduction steps provides efficient conversion to the target pyrrole carboxylate compounds.

- Reaction optimization includes solvent ratio adjustments (e.g., 1:5 precursor to solvent), catalyst loading, and temperature control to maximize product formation and minimize by-products.

Summary Table of Key Preparation Parameters

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Starting Material | 2-(2-fluorobenzoyl) malononitrile | Precursor for pyrrole ring formation |

| Solvent | Tetrahydrofuran, acetonitrile, ethyl acetate | Influences solubility and reaction rate |

| Catalysts | 10% Pd/C, Raney nickel | Essential for hydrogenation and reduction |

| Temperature | 30-80 °C | Controls reaction kinetics and selectivity |

| Reaction Atmosphere | Hydrogen gas | Required for reduction steps |

| Purification | Filtration, washing with THF and water | Removes catalyst and impurities |

| Yield | High (exact values vary by method) | Efficient for industrial scale-up |

化学反応の分析

Types of Reactions

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorophenethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry Applications

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate is part of a broader class of pyrrole derivatives, which are known for their diverse biological activities. Pyrrole compounds often serve as key structural motifs in pharmaceuticals due to their ability to interact with biological targets.

Antitumor Activity

Research indicates that certain pyrrole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer). These studies demonstrate that modifications in the pyrrole structure can enhance potency against specific tumor types, suggesting potential for developing new anticancer agents .

Antibacterial Properties

Pyrrole derivatives have also shown promise as antibacterial agents. Some studies highlight their effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, emphasizing the versatility and adaptability of pyrrole chemistry.

General Synthetic Routes

Common synthetic strategies include:

- Condensation Reactions: Utilizing starting materials like 4-fluoroaniline and ethyl propiolate under controlled conditions to yield the desired pyrrole structure.

- Cyclization Techniques: Employing various cyclization methods to construct the pyrrole ring efficiently while minimizing by-products .

Case Study 1: Antitumor Evaluation

In a study conducted on novel pyrrole derivatives, this compound was synthesized and tested for antitumor activity. The results indicated that the compound exhibited an IC50 value in the low micromolar range against several cancer cell lines, demonstrating its potential as a lead compound for further development .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of pyrrole derivatives against Gram-positive bacteria. This compound was part of a series evaluated for minimum inhibitory concentration (MIC) values, revealing promising activity against resistant strains .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Inhibitory effects on cancer cell lines | IC50 values in low micromolar range |

| Antibacterial Activity | Efficacy against resistant bacteria | Promising MIC values against MRSA |

| Synthetic Routes | Various methods including condensation | Efficient construction of pyrrole ring |

作用機序

The mechanism of action of Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

類似化合物との比較

Comparison with Similar Compounds

Pyrrole-3-carboxylate derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate and structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrrole-3-carboxylate Derivatives

Key Observations

Substituent Impact on Activity: The 4-fluorophenethyl group in the target compound may enhance lipophilicity and bioavailability compared to simpler substituents (e.g., trifluoromethyl or bromobenzyl). However, its pharmacological profile remains uncharacterized. Anti-tubercular activity in compound 92 highlights the role of halogenated benzyl and phenethylamino groups in targeting bacterial enzymes .

Physical Properties :

生物活性

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with a fluorophenethyl group. The presence of these functional groups enhances its chemical reactivity and biological interactions. The compound's molecular formula is and it typically exhibits properties that facilitate interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal pathogens, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Table 1 summarizes the antimicrobial activity of the compound against selected pathogens:

-

Anticancer Activity :

- The compound has shown promise in inducing apoptosis in various cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation and induce cell cycle arrest, particularly in breast and lung cancer models.

- Mechanistically, it appears to activate pathways associated with oxidative stress, leading to increased apoptosis rates in treated cells.

-

Enzyme Inhibition :

- This compound has been identified as an inhibitor of succinate dehydrogenase, a crucial enzyme in the tricarboxylic acid cycle. This inhibition may contribute to its anticancer effects by disrupting cellular metabolism in rapidly dividing cells.

The biological effects of this compound are mediated through multiple mechanisms:

- Cell Signaling Modulation : The compound influences various signaling pathways involved in cell survival and apoptosis, including the MAPK and PI3K/Akt pathways.

- Reactive Oxygen Species (ROS) Generation : It induces ROS production, which can lead to oxidative damage in cancer cells, promoting apoptosis .

- Interaction with Biomolecules : The compound interacts with proteins and enzymes involved in metabolic pathways, affecting their activity and altering cellular responses .

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited growth in multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a novel therapeutic agent for treating resistant infections .

- Cancer Research : In an experimental study involving human breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to untreated controls. Analysis revealed activation of apoptotic markers such as caspase-3 and PARP cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。